molecular formula C15H15NO2 B14417632 1,7-Dimethoxy-6-methyl-9H-carbazole CAS No. 82463-77-2

1,7-Dimethoxy-6-methyl-9H-carbazole

Cat. No.: B14417632
CAS No.: 82463-77-2
M. Wt: 241.28 g/mol
InChI Key: BOWHMVWINBRMRI-UHFFFAOYSA-N
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Description

1,7-Dimethoxy-6-methyl-9H-carbazole, also known as Clausine P (CAS: 82463-77-2), is a naturally occurring carbazole alkaloid isolated from Clausena excavata . Its molecular formula is C₁₅H₁₅NO₂ (MW: 241.289 g/mol), featuring methoxy groups at positions 1 and 7, a methyl group at position 6, and a planar aromatic carbazole core. The compound exhibits distinct UV absorption maxima at 298 nm and 317 nm in methanol, characteristic of its conjugated π-system . Clausine P is reported as a yellow oil, differing from many synthetic carbazole derivatives that are often crystalline solids.

Properties

CAS No.

82463-77-2

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1,7-dimethoxy-6-methyl-9H-carbazole

InChI

InChI=1S/C15H15NO2/c1-9-7-11-10-5-4-6-13(17-2)15(10)16-12(11)8-14(9)18-3/h4-8,16H,1-3H3

InChI Key

BOWHMVWINBRMRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)NC3=C2C=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethoxy-6-methyl-9H-carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole cyclization of suitable precursors in the presence of glacial acetic acid and concentrated hydrochloric acid can yield carbazole derivatives . Another method involves the use of palladium-catalyzed reactions, which enable the formation of carbazole structures through intermolecular amination and intramolecular direct arylation .

Industrial Production Methods

Industrial production of carbazole derivatives often involves scalable and efficient synthetic routes. For example, the use of magnetically recoverable palladium nanocatalysts supported on green biochar has been shown to enable efficient palladium-catalyzed tandem reactions for the one-pot synthesis of carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation . This method offers a significant reduction in reaction times and excellent compatibility with different functional groups.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethoxy-6-methyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dione, while reduction can produce this compound-3-ol. Substitution reactions can introduce various functional groups, leading to derivatives with different properties and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,7-Dimethoxy-6-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, carbazole derivatives have been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, these compounds can modulate oxidative stress pathways, reducing cellular damage and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural Features and Substituent Effects

Carbazole derivatives vary significantly in substituent type, position, and electronic properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Physical State Key Features
1,7-Dimethoxy-6-methyl-9H-carbazole (Clausine P) 1-OCH₃, 7-OCH₃, 6-CH₃ C₁₅H₁₅NO₂ Yellow oil Natural origin; electron-donating methoxy groups enhance π-conjugation
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) 1-CH₃, 4-CH₃, 3-NO₂, 6-(2’-fluoro-5'-methoxyphenyl) C₂₁H₁₈FN₂O₃ Yellow solid Nitro group introduces electron-withdrawing effects; fluorophenyl enhances lipophilicity
1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole (7a) 1-CH₃, 4-CH₃, 3-NO₂, 6-C₆H₅ C₂₀H₁₇N₂O₂ Solid (recrystallized) Simple aryl substitution; nitro group facilitates further functionalization
9-Benzyl-2-(benzyloxy)-6-methoxy-3-methyl-9H-carbazole (S-5m) 9-CH₂C₆H₅, 2-OCH₂C₆H₅, 6-OCH₃, 3-CH₃ C₂₈H₂₅NO₂ Light yellow solid Bulky benzyl groups improve solubility in organic solvents
1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 9-CH₂CH₃, 6-(2-methylbenzoyl), 3-COCH₃ C₂₅H₂₁NO₂ Crystalline solid Ketone and benzoyl groups extend π-conjugation for optoelectronic applications
Key Observations:
  • Substituent Position : Methoxy groups in Clausine P (positions 1 and 7) create a symmetric electron-donating profile, whereas nitro groups in 7a/b (position 3) introduce electron-withdrawing effects, altering reactivity and optical properties .
  • Aryl vs. Alkyl Substituents : Compounds like 7a and 7b incorporate aryl groups (phenyl or fluorophenyl) at position 6, enhancing steric bulk and π-stacking capabilities compared to Clausine P’s methyl group .
Yield and Efficiency:
  • Clausine P’s natural extraction limits scalable production, whereas synthetic routes (e.g., 7a/b) offer higher reproducibility but require optimization for improved yields .

Spectroscopic and Physical Properties

  • UV-Vis Spectroscopy : Clausine P shows λmax at 298 nm and 317 nm, while nitro-substituted 7a/b exhibit bathochromic shifts due to electron-withdrawing effects .
  • NMR Trends :
    • Clausine P’s methoxy groups resonate near δ 3.8–4.0 ppm, whereas nitro groups in 7a/b cause deshielding (e.g., δ 8.36 ppm for H2 in 7b) .
    • Benzyl protons in S-5m appear as complex multiplets (δ 7.2–7.6 ppm), reflecting aromatic substituents .
  • Mass Spectrometry : Clausine P’s molecular ion (m/z 241) contrasts with 7b’s [M+1]⁺ peak at m/z 364, highlighting mass differences due to substituents .

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